Tris(diethylamino)silane

Atomic Layer Deposition Vapor Pressure Precursor Delivery

Tris(diethylamino)silane (TDEAS), with the molecular formula (C2H5)2N]3SiH (C12H31N3Si) and a molecular weight of 245.48 g/mol , is a volatile organosilicon compound belonging to the aminosilane class. It is primarily employed as a single-source precursor for the deposition of silicon-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques, including plasma-enhanced (PECVD) and low-pressure (LPCVD) methods.

Molecular Formula C12H30N3Si
Molecular Weight 244.47 g/mol
CAS No. 15730-66-2
Cat. No. B3048120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(diethylamino)silane
CAS15730-66-2
Molecular FormulaC12H30N3Si
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](N(CC)CC)N(CC)CC
InChIInChI=1S/C12H30N3Si/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3
InChIKeyFWPIMEQCENSABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(diethylamino)silane (TDEAS) CAS 15730-66-2: ALD/CVD Silicon Precursor Technical Specifications and Procurement Data


Tris(diethylamino)silane (TDEAS), with the molecular formula (C2H5)2N]3SiH (C12H31N3Si) and a molecular weight of 245.48 g/mol , is a volatile organosilicon compound belonging to the aminosilane class [1]. It is primarily employed as a single-source precursor for the deposition of silicon-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques, including plasma-enhanced (PECVD) and low-pressure (LPCVD) methods [2]. The compound is characterized by its liquid state at room temperature and its utility in forming silicon carbonitride (SiCN), silicon nitride (SiN), and silicon oxide (SiO2) layers for semiconductor and advanced materials applications [3].

Why Tris(diethylamino)silane (TDEAS) Cannot Be Simply Replaced by Other Aminosilane Precursors in Critical Thin-Film Applications


Aminosilane precursors such as tris(dimethylamino)silane (TDMAS), bis(diethylamino)silane (BDEAS), and bis(tert-butylamino)silane (BTBAS) exhibit significant differences in volatility, thermal stability, and ligand chemistry that directly impact film deposition rates, composition, and impurity profiles [1]. Substituting TDEAS with a lower molecular weight analog like TDMAS alters vapor pressure characteristics [2], potentially leading to inconsistent precursor delivery and non-uniform film growth in ALD processes. Furthermore, the distinct ligand structure of TDEAS influences the carbon and nitrogen content in deposited SiCN films, a parameter that cannot be replicated by other aminosilanes without compromising film properties such as dielectric constant or etch resistance [3]. Direct substitution therefore risks device performance and manufacturing yield.

Tris(diethylamino)silane (TDEAS) Quantitative Differentiation Data: Head-to-Head Comparisons with Key Aminosilane Alternatives


Vapor Pressure Comparison: TDEAS Exhibits Lower Volatility Than TDMAS, Enabling Distinct ALD Process Windows

The vapor pressure of TDEAS was measured at 11.7 kPa at 138–140°C, whereas TDMAS exhibited a vapor pressure of 2.4 kPa at a lower temperature range of 48–50°C [1]. This demonstrates that TDEAS requires higher temperatures to achieve comparable volatility, which is a critical parameter for designing precursor delivery systems and ALD pulse conditions.

Atomic Layer Deposition Vapor Pressure Precursor Delivery

Boiling Point Differentiation: TDEAS's Higher Boiling Point Reflects Reduced Volatility Compared to TDMAS

TDEAS has a reported boiling point of 263.7°C at 760 mmHg [1], significantly higher than TDMAS, which boils at 145–148°C under similar pressure conditions [2]. This substantial difference in boiling point confirms the reduced volatility of the ethyl-substituted analog.

Chemical Vapor Deposition Thermal Stability Precursor Selection

Film Composition Tunability: TDEAS Enables Broad Control Over SiCN Layer Stoichiometry from Nitride to Carbide Regimes

Using TDEAS as a single-source precursor in PECVD and LPCVD processes allows for wide variation in the chemical composition of silicon carbonitride layers. PECVD-derived films approach the composition of silicon oxynitride or nitride, while LPCVD-derived films approach that of silicon carbide, depending solely on deposition conditions and without changing the precursor [1]. This contrasts with precursors like TDMAS or BDEAS, which are typically used with co-reactants (e.g., O2, NH3) to achieve specific oxide or nitride stoichiometries.

Silicon Carbonitride PECVD LPCVD Thin Film Composition

Precursor Purity and Synthesis Feasibility: TDEAS Synthesis via Green Chemistry Routes Achieves High Purity

TDEAS has been successfully synthesized using a Schlenk line technique with trichlorosilane and diethylamine, employing magnesium to reduce salt byproduct formation [1]. The synthesized product purity is reported at 98.0% [2]. In comparison, commercial TDMAS is available in purities ranging from 95% to ≥99.9% (GC) , while BDEAS is often supplied at 97% or higher .

Green Chemistry Precursor Synthesis Purity

Optimal Use Cases for Tris(diethylamino)silane (TDEAS) in Semiconductor and Advanced Materials R&D


Deposition of Silicon Carbonitride (SiCN) Films with Tunable Stoichiometry for Hard Coatings and Etch Stops

TDEAS is uniquely suited for the single-source deposition of SiCN layers via PECVD or LPCVD. The ability to tune film composition from nitride-like to carbide-like by simply adjusting deposition parameters (e.g., temperature, plasma power) makes it an ideal candidate for R&D on advanced hard coatings, etch stop layers, and diffusion barriers in microelectronics [1]. Procurement for this application should prioritize TDEAS over other aminosilanes due to its demonstrated capacity for producing a wide range of SiCN stoichiometries without the need for additional co-reactants.

High-Temperature ALD and CVD Processes Requiring Reduced Volatility and Enhanced Thermal Stability

The higher boiling point (263.7°C) and lower vapor pressure profile of TDEAS compared to TDMAS (boiling point 145-148°C) render it more suitable for deposition processes operating at elevated substrate temperatures or in tools where premature precursor decomposition is a concern [2]. This makes TDEAS a compelling choice for researchers and process engineers developing high-temperature ALD or CVD recipes for silicon nitride or silicon carbonitride films on thermally sensitive substrates, where controlled, slower precursor delivery is advantageous.

Academic and Pilot-Scale Synthesis of Novel Silicon-Containing Thin Films via Green Chemistry Routes

The recent demonstration of TDEAS synthesis using a Schlenk line with reduced salt byproduct formation aligns with the growing industry demand for sustainable manufacturing practices [3]. Research institutions and pilot lines focusing on the development of environmentally friendly ALD/CVD processes for SiO2, SiN, or SiCN films should evaluate TDEAS as a silicon source. Its synthesis feasibility and established characterization data (NMR, FTIR, GC-MS) provide a solid foundation for further process development and scale-up studies [4].

Technical Documentation Hub

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